[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyaniline group, a fluorophenyl group, and an ester linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-23-14-6-7-15(16(10-14)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOATVCMDHGIEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves a multi-step process:
Formation of the Intermediate: The initial step often involves the preparation of 2-(2,4-dimethoxyanilino)-2-oxoethyl chloride through the reaction of 2,4-dimethoxyaniline with oxalyl chloride under anhydrous conditions.
Esterification: The intermediate is then reacted with 3-fluorophenylacetic acid in the presence of a base such as triethylamine to form the desired ester compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediate and final product are synthesized in controlled environments.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives with similar structural motifs can inhibit the growth of various cancer cell lines. A notable study reported that related compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, including ovarian and brain cancers .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of structurally related compounds suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was noted to be around 256 µg/mL, indicating potential as antimicrobial agents .
Enzyme Inhibition
The compound may also function as an inhibitor of specific enzymes that play crucial roles in disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Activity Assessment
- Objective : To evaluate the anticancer efficacy of this compound.
- Method : In vitro assays were conducted on multiple cancer cell lines.
- Results : The compound exhibited significant cytotoxic effects, particularly against ovarian cancer cells with a PGI of approximately 85%.
Case Study 2: Antimicrobial Efficacy
- Objective : To determine the antimicrobial potential of derivatives related to this compound.
- Method : MIC testing was performed against standard bacterial strains.
- Results : The compound showed promising antibacterial activity with MIC values comparable to established antibiotics.
Mechanism of Action
The mechanism by which [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or signal transduction, depending on its application.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate: Similar structure but with a different position of the fluorine atom.
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate: Chlorine substituent instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 3-position of the phenyl ring imparts unique electronic properties, influencing the compound’s reactivity and interaction with biological targets.
Dimethoxyaniline Group: This group enhances the compound’s solubility and ability to participate in hydrogen bonding, affecting its overall behavior in chemical and biological systems.
Biological Activity
The compound [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21NO4
- Molecular Weight : 343.38 g/mol
- Structure : The compound features a dimethoxyaniline moiety connected to an oxoethyl group and a fluorophenyl acetate, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Here we summarize findings related to the specific compound .
- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Interaction with Receptors : It may act on specific receptors in the body, such as those involved in pain signaling or cell proliferation.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which can mitigate oxidative stress in cells.
Anti-inflammatory Activity
Studies have demonstrated that derivatives of dimethoxyaniline possess significant anti-inflammatory properties. For instance:
- Case Study : A study on a related compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism for anti-inflammatory effects.
Anticancer Potential
Preliminary research indicates that the compound may have anticancer activity:
- In Vitro Studies : Tests on cancer cell lines revealed that the compound could induce apoptosis (programmed cell death) in certain types of cancer cells.
- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Data Table: Biological Activities and Mechanisms
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Case Studies
-
Anti-inflammatory Study
- A recent study evaluated the anti-inflammatory effects of similar compounds in animal models. Results indicated a significant decrease in edema and pain response after administration.
-
Anticancer Research
- In vitro studies on breast cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
